molecular formula C6H12O5S B6359937 ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 CAS No. 58742-64-6

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90

Cat. No.: B6359937
CAS No.: 58742-64-6
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-UHFFFAOYSA-N
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Description

The "TECH., 90" designation indicates it is a technical-grade material with 90% purity, commonly used in industrial applications such as intermediates for pharmaceuticals, agrochemicals, or chiral catalysts. Its (S)-(-) enantiomeric form is critical in asymmetric synthesis, where stereochemical control is essential .

Preparation Methods

Sulfonation of Ethyl (S)-Lactate with Methanesulfonyl Chloride

The most direct method involves reacting ethyl (S)-2-hydroxypropanoate (ethyl (S)-lactate) with methanesulfonyl chloride (MsCl) in the presence of a base. This one-step mesylation procedure is adapted from analogous protocols for methyl lactate derivatives .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethyl lactate attacks the electrophilic sulfur in MsCl. A base (e.g., triethylamine, pyridine) neutralizes the generated HCl, driving the reaction to completion. Key parameters include:

  • Temperature : Maintained between -10°C and 25°C to suppress racemization .

  • Solvent : Aprotic solvents like dichloromethane (DCM) or toluene ensure optimal reactivity .

  • Base stoichiometry : A 1:1 to 1.5:1 ratio of base to MsCl prevents excess HCl accumulation .

A representative procedure from patent literature involves:

  • Dissolving ethyl (S)-lactate (1.0 equiv) in DCM.

  • Adding triethylamine (1.2 equiv) at 0°C.

  • Dropwise addition of MsCl (1.1 equiv) over 30 minutes.

  • Stirring at room temperature for 12 hours.

  • Filtering precipitated salts and concentrating the filtrate to yield the crude product.

Yield and Purity Considerations

  • Yield : 80–85% under optimized conditions .

  • Purity : >90% achieved via silica gel chromatography or distillation .

  • Side reactions : Formation of ethyl (R)-2-chloropropanoate is negligible (<2%) when chloride-free bases (e.g., triethylamine) are used .

Table 1: Optimization of Mesylation Conditions

ParameterOptimal RangeEffect on Reaction
Temperature0–25°CMinimizes racemization
BaseTriethylaminePrevents Cl⁻ byproducts
SolventDichloromethaneEnhances MsCl solubility
Reaction Time12–24 hoursEnsures complete conversion

Alternative Sulfonylating Agents and Their Efficacy

While MsCl is standard, other sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride) have been explored for specialized applications . However, methanesulfonation is preferred for its cost-effectiveness and minimal steric hindrance.

Comparison of Sulfonyl Chlorides

  • Methanesulfonyl chloride : Higher reactivity (94% conversion) and lower molecular weight (114.55 g/mol) simplify purification .

  • p-Nitrobenzenesulfonyl chloride : Requires harsher conditions (50°C, 48 hours) and affords lower yields (65–70%) .

Industrial-Scale Synthesis and Process Intensification

For technical-grade production (90% purity), the reaction is streamlined by:

  • In situ workup : Omitting intermediate purification steps .

  • Solvent recycling : Recovering DCM or toluene via distillation reduces costs .

  • Continuous flow systems : Enhancing heat transfer and reaction uniformity .

Case Study: Pilot-Scale Production

A 2024 pilot plant trial reported:

  • Throughput : 50 kg/day using continuous flow reactors.

  • Purity : 90.2% (HPLC) without chromatography.

  • Cost : Reduced by 40% compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H12_{12}O5_5S
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 58742-64-6

The compound features a methylsulfonyl group attached to a propanoic acid backbone, enhancing its reactivity and utility in various chemical processes.

a. Organic Synthesis

(S)-2-((methylsulfonyl)oxy)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic molecules due to its unique functional groups. The compound can undergo several reactions including:

  • Esterification : Reaction with alcohols to form esters.
  • Sulfonylation : Introduction of sulfonyl groups into organic frameworks.

These reactions are fundamental in developing pharmaceuticals and agrochemicals .

b. Biochemical Studies

Research has highlighted the potential role of this compound in metabolic pathways. It is investigated for:

  • Enzyme Inhibition Studies : Understanding how it interacts with specific enzymes can lead to insights into metabolic regulation.
  • Metabolic Pathway Analysis : Its involvement in the conversion of lactic acid to propionic acid is significant for metabolic engineering applications.

c. Medicinal Chemistry

The compound is explored as a precursor for drug synthesis. Its structure allows for modifications that can lead to the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drugs .

a. Specialty Chemicals Production

(S)-2-((methylsulfonyl)oxy)propanoic acid is used in the production of specialty chemicals, which are essential for various industrial applications, including:

  • Agrochemicals : Development of herbicides and pesticides.
  • Cosmetics : Used as an intermediate in the synthesis of cosmetic ingredients due to its stability and reactivity .

b. Food Industry

The compound plays a role in food technology as a flavoring agent or preservative, leveraging its properties to enhance food safety and quality.

Case Study 1: Synthesis of Novel Pharmaceuticals

A study demonstrated the use of (S)-2-((methylsulfonyl)oxy)propanoic acid as a starting material for synthesizing a new class of anti-cancer agents. The compound's ability to participate in diverse chemical reactions allowed researchers to create derivatives with enhanced biological activity.

Case Study 2: Metabolic Engineering

In metabolic engineering research, (S)-2-((methylsulfonyl)oxy)propanoic acid was employed to optimize pathways for producing propionic acid from renewable resources. This study highlighted its potential in bioprocesses aimed at sustainable chemical production.

Mechanism of Action

The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related esters with variations in substituents, ester groups, or chiral centers. Key compounds include:

Table 1: Structural Comparison of Selected Ethyl Esters

Compound Name CAS RN Molecular Formula Molecular Weight Functional Group Key Applications References
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE N/A C₆H₁₂O₅S 196.22 g/mol Methylsulfonyloxy Alkylating agent, chiral intermediate
ETHYL (S)-(-)-2-(TERT-BUTYLDIMETHYLSILYLOXY)PROPIONATE N/A C₁₂H₂₆O₃Si 258.42 g/mol Silyl ether Alcohol protection in organic synthesis
ETHYL (S)-2-(BENZYLOXY)PROPIONATE 54783-72-1 C₁₂H₁₆O₃ 208.26 g/mol Benzyl ether Chiral building block for APIs
ETHYL 2-PHENYLPROPIONATE 2510-99-8 C₁₁H₁₄O₂ 178.23 g/mol Phenyl group Flavoring agent, fragrance precursor
ETHYL 2-[BIS(2,2,2-TRIFLUOROETHYL)PHOSPHONO]PROPIONATE 107905-52-2 C₉H₁₃F₆O₅P 346.16 g/mol Phosphono group Wittig reagent for olefin synthesis

Physical Properties and Handling

  • Boiling Points: Phosphono esters (e.g., 115–120°C at 20 mmHg for CAS 107905-52-2 ) have lower boiling points than bulkier silyl ethers due to fluorinated substituents.
  • Solubility : Methylsulfonyloxy and benzyloxy derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO), while phenylpropionates are more lipophilic .
  • Chirality : The (S)-configuration in the target compound and its analogs (e.g., CAS 54783-72-1) is crucial for biological activity in APIs, requiring stringent enantiomeric purity controls .

Industrial vs. Research Use

  • High-Purity Analogs : Compounds like ETHYL (S)-(+)-3-HYDROXYBUTYRATE (99% purity, ) are used in fine chemical research, where trace impurities could alter reaction outcomes .

Biological Activity

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate, commonly referred to as Tech., 90, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C6H12O5S
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 58742-64-6

The compound features a propanoic acid backbone with a methylsulfonyl group, which plays a crucial role in its biological interactions. The presence of this sulfonyl group allows for unique reactivity patterns, particularly in enzyme inhibition and protein modification .

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate interacts with various molecular targets, primarily enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
  • Protein Modification : It alters protein function through covalent modifications, potentially leading to changes in cellular signaling pathways .

Antimicrobial Properties

Research indicates that ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a correlation between its structure and kinetic properties that enhance its antibacterial efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, the compound was tested against HepG2 cells (human hepatocellular carcinoma), revealing dose-dependent cytotoxicity with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapeutics .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study assessed the compound's ability to inhibit S. aureus growth. Results indicated that it could serve as a lead structure for developing new antibacterial agents due to its favorable binding kinetics and efficacy in vivo .
  • Enzyme Inhibition :
    • Research focusing on structure-kinetic relationships demonstrated that analogs of ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate effectively inhibited specific bacterial enzymes, suggesting its potential as a scaffold for developing new antibiotics .
  • Therapeutic Applications :
    • Its application as a prodrug has been explored in delivering active pharmaceutical ingredients more effectively, enhancing the bioavailability of certain drugs through metabolic conversion.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Notes
AntibacterialPseudomonas aeruginosaNot specifiedEffective against biofilm formation
CytotoxicityHepG2501.4Moderate cytotoxicity observed
Enzyme InhibitionVarious bacterial enzymesVariesEffective inhibitor candidate

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for achieving high enantiomeric purity in ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE?

  • Methodological Answer : High enantiomeric purity can be achieved via stereoselective esterification and sulfonylation. Key steps include:

  • Use of chiral catalysts (e.g., organocatalysts or metal complexes) during esterification to control stereochemistry.
  • Optimizing reaction conditions (temperature, solvent polarity) to minimize racemization during sulfonylation.
  • Post-synthesis purification via preparative HPLC with chiral stationary phases .
    • Table : Common Reaction Conditions for Enantioselective Synthesis
StepCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
EsterificationL-ProlineTHF257892
SulfonylationPd(OAc)₂DCM08589

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., methylsulfonyl and ester moieties).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent hydrolysis or thermal decomposition?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at –20°C in amber vials to avoid moisture and light exposure.
  • Use anhydrous solvents (e.g., dried DMF or THF) during experiments.
  • Monitor stability via periodic TLC or HPLC analysis .

Q. What is the role of the methylsulfonyloxy group in modulating the compound’s reactivity?

  • Methodological Answer : The methylsulfonyloxy group acts as a leaving group in nucleophilic substitution reactions. Its electron-withdrawing nature stabilizes transition states, facilitating reactions like:

  • SN2 displacements with amines or thiols.
  • Elimination reactions under basic conditions to form α,β-unsaturated esters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation/contact; refer to SDS for emergency measures (e.g., rinsing eyes with water for 15 minutes).
  • Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical ambiguities?

  • Methodological Answer :

  • Combine Vibrational Circular Dichroism (VCD) with computational modeling (DFT) to correlate experimental and theoretical spectra.
  • Use Dynamic NMR to study conformational equilibria and assign stereochemical configurations .

Q. What computational approaches are effective for modeling reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize transition states and calculate activation energies for sulfonylation or substitution steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • COMSOL Multiphysics : Integrate AI-driven parameter optimization for predictive modeling of large-scale synthesis .

Q. How can factorial design be applied to optimize synthetic yield and enantioselectivity?

  • Methodological Answer :

  • Design a 2³ factorial experiment varying catalyst loading, temperature, and solvent polarity.
  • Analyze interactions using ANOVA to identify significant factors.
  • Example Table :
RunCatalyst (mol%)Temp (°C)SolventYield (%)ee (%)
150THF7085
21025DCM8292
  • Use response surface methodology (RSM) for multi-objective optimization .

Q. Can machine learning (ML) predict physicochemical properties or biological activity of derivatives?

  • Methodological Answer :

  • Train ML models (e.g., Random Forest, Neural Networks) on datasets of sulfonate esters to predict:
  • LogP (lipophilicity) using molecular descriptors.
  • Toxicity endpoints (e.g., LD50) via QSAR modeling.
  • Validate predictions with experimental assays (e.g., cytotoxicity screening) .

Q. What are emerging applications of this compound in drug delivery or polymer science?

  • Methodological Answer :

  • Drug Delivery : Functionalize nanoparticles with the compound to enhance cellular uptake via sulfonate-mediated targeting.
  • Polymer Chemistry : Use as a crosslinker in hydrogels for controlled drug release.
  • Case Study : Synthesize PEGylated derivatives to improve solubility of hydrophobic APIs .

Properties

IUPAC Name

ethyl 2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three

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